

# Technical Support Center: Scaling Up GMP Production of mRNA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BNTX      |           |
| Cat. No.:            | B15619725 | Get Quote |

Welcome to the technical support center for challenges in scaling up Good Manufacturing Practice (GMP) production of messenger RNA (mRNA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of mRNA production for clinical and commercial use.

# Frequently Asked Questions (FAQs) General Challenges

Q1: What are the most common overarching challenges when scaling up mRNA production under GMP?

A1: Scaling up mRNA production from laboratory to commercial volumes presents several key challenges.[1][2] These include ensuring a consistent and reliable supply of high-quality, GMP-grade raw materials, the complexity of the multi-step manufacturing process, and the lack of extensive experience and dedicated equipment for large-scale mRNA synthesis.[3][4] Additionally, maintaining product quality, purity, and consistency across batches is a critical hurdle.[5]

#### **Raw Materials**

Q2: We are experiencing delays due to raw material shortages. How can we mitigate this?

#### Troubleshooting & Optimization





A2: Limited accessibility of GMP-grade raw materials, such as plasmid DNA (pDNA), specialized enzymes (e.g., T7 RNA polymerase), capping reagents, and lipids for Lipid Nanoparticle (LNP) formulation, is a common bottleneck.[3][6][7] To mitigate this, it is crucial to:

- Establish a diversified global supply chain: Avoid reliance on a single supplier for critical materials.[3]
- Qualify multiple suppliers early: This provides flexibility and reduces the impact of a single supplier's disruption.
- Consider synthetic alternatives: For the DNA template, options like rolling-circle amplification can be explored to reduce dependence on plasmid manufacturing.[4][8]
- Implement robust inventory management: Forecast needs accurately and maintain adequate stock of critical raw materials.

#### In Vitro Transcription (IVT)

Q3: Our IVT reaction yield has significantly dropped after scaling up. What are the potential causes and solutions?

A3: A drop in IVT reaction yield at a larger scale can be attributed to several factors. Troubleshooting should focus on:

- Reaction Parameters: Optimal conditions at a small scale may not be directly transferable.
   Re-optimize parameters such as temperature, reaction time, and nucleotide concentrations.
   [8][9] Temperatures slightly above or below the standard 37°C have been shown to improve mRNA quality.[10]
- Enzyme Concentration and Activity: Ensure the concentration and activity of T7 RNA
  polymerase and other enzymes are sufficient for the larger volume. Different vendors'
  enzymes may have varying performance, requiring re-optimization if suppliers are changed.
   [4]
- Template Quality and Concentration: The quality of the linearized plasmid DNA is critical.[10] Contaminants like ethanol or salts from purification can inhibit RNA polymerase.[11] Also, an



excessive amount of DNA template can lead to the production of double-stranded RNA (dsRNA) impurities.[10]

RNase Contamination: RNase contamination is a major risk that can degrade the mRNA product.[11][12] Ensure a strictly RNase-free environment, use RNase inhibitors, and test all reagents for RNase activity.[11][12]

#### **mRNA** Purification

Q4: We are struggling to achieve the required purity of our mRNA drug substance at a large scale. What purification strategies should we consider?

A4: Achieving high purity is essential to remove immunogenic impurities like dsRNA, residual DNA template, and aberrant transcripts.[13] Traditional lab-scale methods like precipitation are often not suitable for large-scale GMP production.[14] Consider the following:

- Chromatography: Various chromatography techniques are effective for large-scale purification.
  - Affinity Chromatography: Using oligo(dT) immobilized beads can selectively capture the
    polyadenylated mRNA, efficiently removing other impurities.[14] However, this method can
    have low binding capacity and be less cost-effective.[14]
  - Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This method is effective for separating full-length mRNA from shorter, incomplete transcripts.[15]
- Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and concentrating the mRNA product.[5][16]
- Specialized Resins and Membranes: Monolithic columns and specialized affinity resins can improve impurity removal and recovery rates.[13]

#### Capping and Poly(A) Tailing

Q5: We are observing incomplete 5' capping in our scaled-up production. How can we improve capping efficiency?



A5: Inefficient 5' capping leads to mRNA degradation and can trigger an immune response.[13] Strategies to improve capping efficiency include:

- Co-transcriptional vs. Enzymatic Capping:
  - Co-transcriptional capping using cap analogs is often used for generating a variety of transcripts quickly.[17]
  - Post-transcriptional (enzymatic) capping with enzymes like Vaccinia Capping Enzyme
     (VCE) is generally recommended for large-scale manufacturing as it can lead to higher
     yields.[17][18]
- Enzyme Selection: Newer enzymes, such as Faustovirus Capping Enzyme (FCE), have shown higher capping efficiency across a broader temperature range, which can be beneficial for structured or long mRNA molecules.[17]
- Reaction Optimization: Ensure optimal concentrations of the capping enzyme and substrates.

Q6: The poly(A) tails of our mRNA are heterogeneous in length. How can we control this?

A6: The length of the poly(A) tail is crucial for mRNA stability and translational efficiency.[19] [20]

- Template-Encoded Poly(A) Tail: Including the poly(A) sequence in the DNA template provides a defined and reproducible tail length, resulting in a more homogenous product.[21]
- Enzymatic Polyadenylation: While enzymatic methods using poly(A) polymerase can be used, they often produce heterogeneous tail lengths.[19] Careful optimization of the enzymeto-mRNA ratio and reaction time is necessary to control the tail length.
- Segmented Poly(A) Tails: Using segmented poly(A) sequences in the plasmid can reduce recombination issues in E. coli during plasmid production without negatively impacting translation efficiency.[21]

#### **Lipid Nanoparticle (LNP) Formulation**



Q7: We are facing challenges with the consistency of our LNP formulation during scale-up. What are the key considerations?

A7: Reproducibility of LNP formulation at a large scale is a significant hurdle.[22] Key considerations include:

- Mixing Technology: The method of mixing the lipid-ethanol phase with the aqueous mRNA phase is critical for LNP formation.
  - Microfluidic Mixers: These devices provide precise and controlled mixing at the nanoliter scale, leading to uniform LNPs. Scaling is achieved by parallelizing multiple mixing units.
     [23]
  - T-Mixers: T-junction mixers are also used for rapid and continuous mixing to generate
     LNPs of a consistent size.[24]
- Process Parameters: Factors such as flow rates, lipid-to-mRNA ratio, and temperature must be tightly controlled to ensure consistent particle size, polydispersity, and encapsulation efficiency.[22]
- Downstream Processing: Subsequent steps like tangential flow filtration for solvent removal and buffer exchange, followed by sterile filtration, are crucial for the final product quality.[25]

# **Troubleshooting Guides Troubleshooting Low IVT Yield**

## Troubleshooting & Optimization

Check Availability & Pricing

| Symptom                             | Potential Cause                                                                                                                 | Recommended Action                                                                                                                          |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| No or very low mRNA yield           | RNase contamination                                                                                                             | Ensure a strict RNase-free environment. Use an RNase inhibitor in the reaction.[11][12] Test all reagents for RNase activity.               |
| Poor quality DNA template           | Re-purify the DNA template to remove inhibitors like salts and ethanol.[11] Confirm template integrity via gel electrophoresis. |                                                                                                                                             |
| Inactive RNA polymerase             | Use a fresh aliquot of RNA polymerase. Store enzymes correctly to maintain activity.                                            | _                                                                                                                                           |
| Incomplete or truncated transcripts | Premature termination on G/C rich templates                                                                                     | Decrease the reaction temperature.[11]                                                                                                      |
| Incorrectly linearized template     | Verify the restriction enzyme cut site and ensure complete linearization.[11]                                                   |                                                                                                                                             |
| Insufficient nucleotides            | Ensure nucleotide concentrations are adequate for the reaction scale.[11]                                                       | _                                                                                                                                           |
| Batch-to-batch inconsistency        | Variation in raw materials                                                                                                      | Qualify and use GMP-grade raw materials consistently.[8] Re-optimize the reaction if the supplier of a critical raw material is changed.[4] |
| Inconsistent reaction conditions    | Maintain a constant temperature throughout the reaction volume.[8] Ensure accurate and consistent pipetting of all components.  |                                                                                                                                             |

Optimize buffer conditions and storage temperature. Analyze using techniques like size-

exclusion chromatography (SEC) or dynamic light

Optimize the capping reaction

scattering (DLS).

(co-transcriptional or

enzymatic).[26] Use high-

efficiency capping enzymes. [17] Analyze capping efficiency using methods like LC-MS.[27]



Aggregates

Uncapped or improperly

capped mRNA

Troubleshooting and **Potential Source Impurity** Mitigation Optimize IVT conditions (e.g., template concentration).[10] dsRNA Byproduct of IVT Use purification methods like chromatography to remove dsRNA.[15] Ensure efficient DNase treatment.[14] Employ Residual DNA Template Incomplete removal after IVT purification steps like affinity or ion-exchange chromatography. [14]

mRNA self-association

Inefficient capping reaction

**Troubleshooting Impurities in Final mRNA Product** 

# Experimental Protocols Protocol: Quality Control of mRNA Integrity using Capillary Gel Electrophoresis (CGE)

This protocol outlines a general procedure for assessing the integrity and purity of an mRNA sample.

Sample Preparation:



- Dilute the mRNA sample to an appropriate concentration (e.g., 50-200 ng/μL) in an RNase-free denaturing buffer (e.g., containing formamide or urea) to disrupt secondary structures.
- Include a size ladder for molecular weight estimation.
- Instrumentation Setup:
  - Use a capillary electrophoresis system equipped with a suitable gel-filled capillary and a fluorescence detector.
  - Set the separation temperature (e.g., 50°C) and voltage according to the manufacturer's recommendations for RNA analysis.
- Electrophoresis:
  - Inject the denatured mRNA sample and size ladder into the capillary.
  - Apply the separation voltage to migrate the RNA molecules through the gel matrix. The separation is based on size, with smaller fragments moving faster.
- Data Analysis:
  - The output is an electropherogram showing peaks corresponding to different RNA species.
  - The main peak represents the full-length mRNA. The percentage of the main peak area relative to the total peak area indicates the integrity of the sample.[28]
  - Pre-peaks and post-peaks can indicate shorter fragments (impurities) or larger species (aggregates), respectively.[28]

# Visualizations Workflow for GMP mRNA Production



#### General Workflow for GMP mRNA Production



Click to download full resolution via product page





Caption: A high-level overview of the key stages in the GMP manufacturing of mRNA therapeutics.

### **Troubleshooting Logic for Low IVT Yield**





Click to download full resolution via product page

Caption: A logical workflow for diagnosing and resolving issues of low yield in IVT reactions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biopharminternational.com [biopharminternational.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ppd.com [ppd.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. bocsci.com [bocsci.com]
- 6. Advancements and challenges in next-generation mRNA vaccine manufacturing systems -PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. mRNA Synthesis Scale-Up Tips | Thermo Fisher Scientific JP [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rna.bocsci.com [rna.bocsci.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. mRNA Production: Challenges and Cutting-Edge Solutions [anemocyte.com]
- 14. mRNA vaccines manufacturing: Challenges and bottlenecks PMC [pmc.ncbi.nlm.nih.gov]
- 15. rna.bocsci.com [rna.bocsci.com]
- 16. Manufacturing Strategies for mRNA Vaccines and Therapeutics [sigmaaldrich.com]
- 17. neb.com [neb.com]
- 18. Robust And Cost-Effective mRNA Capping: Critical Quality Attributes And Manufacturing Strategies [advancingrna.com]
- 19. Quality-by-design approaches for mRNA manufacturing to control capping, tailing and sequence integrity [eureka.patsnap.com]







- 20. Enhancing mRNA Therapeutics in Two Shakes of a Poly(A) Tail | VectorBuilder [en.vectorbuilder.com]
- 21. Segmented poly(A) tails significantly reduce recombination of plasmid DNA without affecting mRNA translation efficiency or half-life PMC [pmc.ncbi.nlm.nih.gov]
- 22. helixbiotech.com [helixbiotech.com]
- 23. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines -PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA [mdpi.com]
- 25. cdn.insights.bio [cdn.insights.bio]
- 26. lonza.com [lonza.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Scaling Up GMP Production of mRNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619725#challenges-in-scaling-up-gmp-productionof-mrna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com